![molecular formula C15H16NO3PS B14256964 [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid CAS No. 334990-65-7](/img/structure/B14256964.png)
[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid is a chemical compound with the molecular formula C15H16NO3PS and a molecular weight of 321.331201 g/mol . This compound is characterized by the presence of a phenothiazine moiety linked to a phosphonic acid group via a propyl chain. Phenothiazine derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid typically involves the reaction of phenothiazine with a suitable phosphonic acid derivative. . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phosphonic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Phenothiazine derivatives are known for their antipsychotic and anti-inflammatory properties, making this compound a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising candidate for the treatment of neurological disorders and other diseases .
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid involves its interaction with specific molecular targets in biological systems. The phenothiazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various physiological effects . The phosphonic acid group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of [3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid, known for its antipsychotic properties.
Phosphonic Acid Derivatives: Compounds like fosfomycin and alendronic acid, which have diverse biological activities and therapeutic applications.
Uniqueness
This compound is unique due to the combination of the phenothiazine moiety and the phosphonic acid group. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its individual components . The presence of the propyl linker further enhances its versatility, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
334990-65-7 |
|---|---|
Molecular Formula |
C15H16NO3PS |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
3-phenothiazin-10-ylpropylphosphonic acid |
InChI |
InChI=1S/C15H16NO3PS/c17-20(18,19)11-5-10-16-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2,(H2,17,18,19) |
InChI Key |
ZLICNQDGNLEBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



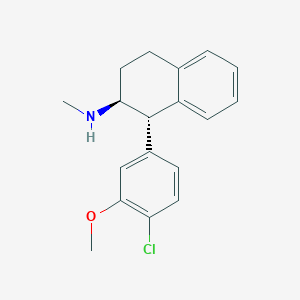
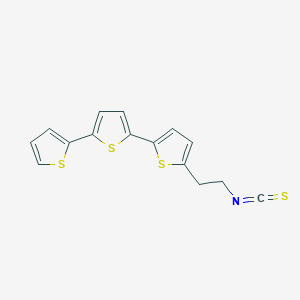
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)
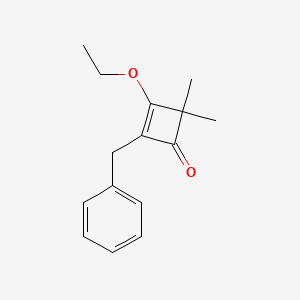
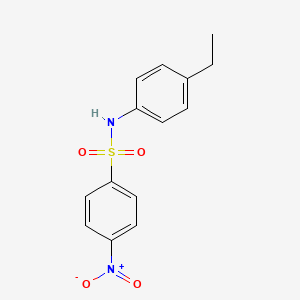
![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)

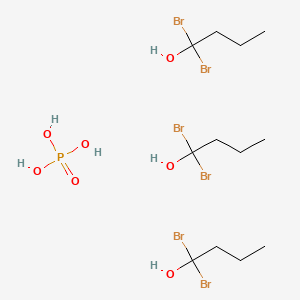

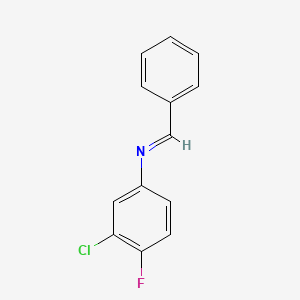
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
